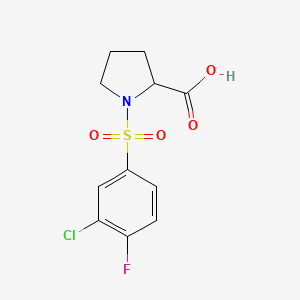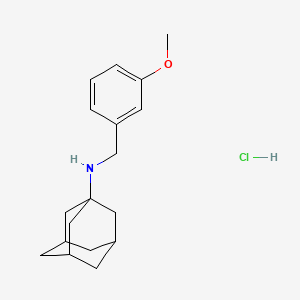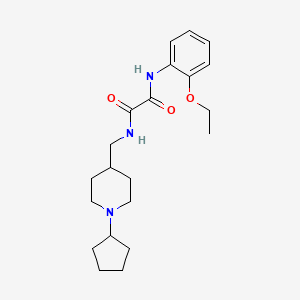![molecular formula C15H14ClNO3 B2701118 4-chloro-2-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol CAS No. 1091617-54-7](/img/structure/B2701118.png)
4-chloro-2-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Optoelectronic Properties and Bioactivity
The synthesis and characterization of imine derivatives, including compounds with structural similarities to 4-chloro-2-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol, have shown significant insights into their optoelectronic properties and bioactivity. A comprehensive study involving single-crystal X-ray diffraction (XRD), Hirshfeld surface analysis, and computational methods like quantum chemical and molecular docking methods has been conducted. These imine derivatives exhibit potential inhibition properties against crucial proteins of SARS-CoV-2, highlighting their relevance in bioactivity research. The computational analysis sheds light on their molecular structure, offering a pathway for exploring these compounds in optoelectronic applications and as potential therapeutic agents against viral infections (Ashfaq et al., 2022).
Environmental Analysis
Research on phenolic compounds, including chlorophenols similar to the target compound, outlines their determination in water and industrial effluents. The use of liquid-solid extraction (LSE) followed by liquid chromatography with UV detection (LC-UV) showcases the methodological advancements in detecting priority pollutants. This study is pivotal for environmental monitoring and management, providing a foundation for analyzing similar compounds in various matrices (Castillo et al., 1997).
Conductivity and Band Gap Analysis
The synthesis and analysis of oligomer-metal complexes derived from Schiff base oligomers, such as oligo-2-[(4-chlorophenyl) imino methylene] phenol, highlight their significant optoelectronic properties. These studies explore the conductivity, band gap, and solubility in organic solvents, contributing to the understanding of their potential in materials science. Such research underpins the applications of these compounds in developing new materials with specific optoelectronic characteristics (Kaya & Koyuncu, 2006).
Crystallographic and Spectroscopic Studies
Crystallographic and spectroscopic studies on derivatives of salicylideneaniline, structurally related to this compound, provide insights into their molecular structure. These studies, including X-ray diffraction and NMR spectroscopy, offer detailed information on their configuration and potential applications in various scientific domains, such as material science and molecular electronics (Demirtaş et al., 2018).
Riboflavin Photosensitized Oxidation
Investigations into the riboflavin-sensitized photooxidation of chlorophenols have implications for understanding the environmental fate of such compounds. These studies help in assessing the potential formation of hazardous by-products like chlorinated dioxins in natural waters, contributing to environmental safety and pollution control measures (Plimmer & Klingebiel, 1971).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-chloro-2-[(2,5-dimethoxyphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-12-4-6-15(20-2)13(8-12)17-9-10-7-11(16)3-5-14(10)18/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDOFOQCSBPFDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2701037.png)
![N-phenyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2701039.png)
![4-(3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide](/img/structure/B2701041.png)
![N-isobutyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2701043.png)

![2-(2-Chloropropanoylamino)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N,3-dimethylbutanamide](/img/structure/B2701047.png)
![3,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2701048.png)




![N-(3,5-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2701058.png)